![molecular formula C14H12F3N3O B2367980 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034592-23-7](/img/structure/B2367980.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring a pyrazolo[1,5-a]pyrazine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反应分析
Types of Reactions
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial outcomes.
生物活性
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Structural Overview
This compound features a pyrazolo[1,5-a]pyrazine core linked to a trifluoromethylphenyl group through a methanone moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing signaling pathways critical for various physiological processes.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer activities. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
Compound B | HeLa (Cervical) | 15 | Cell cycle arrest |
This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
Similar compounds have been investigated for antimicrobial properties. While specific data for this compound is limited, research on related pyrazolo derivatives suggests potential effectiveness against bacterial strains and fungi.
Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrazine derivatives:
- Study on Anticancer Activity : A study published in MDPI demonstrated that certain pyrazolo derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was linked to the inhibition of key metabolic enzymes involved in cancer cell survival .
- Antimicrobial Evaluation : Research conducted on a series of pyrazolo derivatives indicated broad-spectrum antimicrobial activity. Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .
- Enzyme Inhibition Studies : Another study focused on the inhibition of specific kinases by pyrazolo derivatives, revealing their potential as therapeutic agents in treating diseases associated with dysregulated kinase activity .
Comparative Analysis
When compared to other similar compounds, this compound shows unique properties due to the trifluoromethyl group:
Compound | Structural Feature | Biological Activity |
---|---|---|
Compound C | No trifluoromethyl group | Lower potency against cancer |
Compound D | Different heterocyclic core | Broader antimicrobial spectrum |
常见问题
Q. Basic: What are the key considerations in synthesizing (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, starting with the construction of the pyrazolo[1,5-a]pyrazine core followed by coupling with the 3-(trifluoromethyl)phenyl group. Key considerations include:
- Stepwise Functionalization : Initial steps may involve cyclocondensation of hydrazines with diketones or aldehydes to form the pyrazine ring, as seen in analogous pyrazolo-pyrazine syntheses .
- Coupling Reactions : The trifluoromethylphenyl group is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring anhydrous conditions and palladium catalysts .
- Purification : Thin-layer chromatography (TLC) and column chromatography (using silica gel with petroleum ether/ethyl acetate gradients) are critical for isolating intermediates and final products .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and reaction temperature (60–120°C) minimizes side reactions .
Q. Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural characterization employs a combination of spectroscopic and crystallographic techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic protons in the dihydropyrazine ring) and confirms substituent positions. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- IR Spectroscopy : Identifies carbonyl stretches (~1680–1750 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths, dihedral angles, and crystal packing. For related pyrazolo-pyrazines, triclinic or monoclinic systems (e.g., space group P1) are common, with hydrogen bonding influencing stability .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and F percentages (e.g., ±0.3% deviation) .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates, while toluene or THF improves solubility for coupling reactions .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos, SPhos) increase cross-coupling efficiency for aryl trifluoromethyl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity in cyclization steps .
- In Situ Monitoring : TLC (Rf tracking) and HPLC-MS detect intermediates, allowing real-time adjustments to prevent over-reaction .
Q. Advanced: How can computational methods aid in understanding the compound's reactivity?
Methodological Answer:
Computational approaches provide mechanistic and predictive insights:
- DFT Calculations : Predict reaction pathways (e.g., activation energies for cyclization steps) and identify transition states using software like Gaussian or ORCA .
- Molecular Docking : Models interactions with biological targets (e.g., kinases or GPCRs) by simulating binding affinities of the trifluoromethylphenyl group in hydrophobic pockets .
- QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using regression models and descriptor libraries (e.g., Hammett constants) .
Q. Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Addressing discrepancies requires:
- Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, cytotoxicity studies should use the same MTT assay incubation time (e.g., 48 hours) .
- Structural Analog Comparison : Test derivatives (e.g., replacing CF₃ with Cl or OCH₃) to isolate the pharmacophore’s role .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent residues in samples) .
Q. Advanced: What strategies are effective for regioselective functionalization of the pyrazolo-pyrazine core?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Electron-donating substituents (e.g., NH₂ at position 2) direct electrophilic attacks to specific positions via resonance stabilization .
- Protection/Deprotection : Temporary blocking groups (e.g., Boc for amines) enable sequential functionalization. For example, protecting position 5 allows selective alkylation at position 7 .
- Microwave Irradiation : Enhances selectivity in multi-component reactions by accelerating desired pathways (e.g., forming pyrimidine rings over pyridines) .
Q. Basic: What analytical techniques confirm the compound’s purity post-synthesis?
Methodological Answer:
Purity is validated using:
- HPLC : Retention time matching against standards (e.g., C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm .
- Melting Point Analysis : Sharp melting ranges (e.g., 182–184°C) indicate homogeneity, with deviations >2°C suggesting impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <5 ppm mass error .
Q. Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
The CF₃ group impacts:
- Lipophilicity : Increases logP by ~1 unit, enhancing membrane permeability (measured via octanol-water partitioning) .
- Metabolic Stability : Reduces oxidative metabolism (CYP450 inhibition assays show prolonged half-life) .
- Electron Effects : Withdraws electron density, stabilizing adjacent carbonyl groups (FTIR shows shifted C=O stretches from 1680 to 1705 cm⁻¹) .
属性
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13(21)19-6-7-20-12(9-19)4-5-18-20/h1-5,8H,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCHDRMPDJXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。